

# Technical Deep Dive: 2-[2-(4-Fluorophenyl)ethoxy]adenosine (FPEA)

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## Compound of Interest

**Compound Name:** 2-[2-(4-Fluorophenyl)ethoxy]adenosine  
**CAS No.:** 131865-85-5  
**Cat. No.:** B1147182

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CAS Number: 131865-85-5 Compound Class: Selective Adenosine

Receptor Agonist

## Executive Summary

**2-[2-(4-Fluorophenyl)ethoxy]adenosine (FPEA)** represents a critical pharmacological tool in the study of purinergic signaling. Distinguished by its high affinity (

in the low nanomolar range) and selectivity for the adenosine

receptor over the

and

subtypes, FPEA is frequently utilized to characterize the high-affinity state of the

receptor. Unlike non-selective agonists (e.g., NECA), FPEA's specific 2-alkoxy substitution pattern minimizes off-target activation, making it an essential probe for mapping receptor distribution in the striatum and evaluating potential anti-inflammatory pathways mediated by

signaling.

## Part 1: Chemical Identity & Physicochemical Properties

Property	Data
Chemical Name	2-[2-(4-Fluorophenyl)ethoxy]adenosine
Common Abbreviation	FPEA
CAS Number	131865-85-5
Molecular Formula	
Molecular Weight	405.38 g/mol
Solubility	DMSO (>10 mM), Ethanol (Low), Water (Poor)
Appearance	White to off-white solid
Purity Requirement	>98% (HPLC) for biological assays

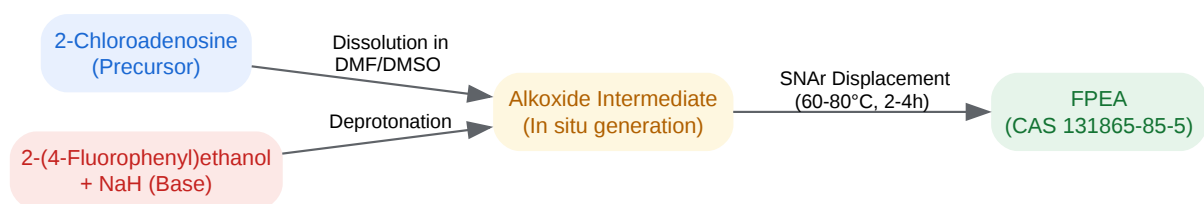
## Part 2: Synthetic Pathway & Methodology[1]

The synthesis of FPEA relies on a nucleophilic aromatic substitution (

) at the C2 position of the purine ring. This approach is favored over de novo purine synthesis due to the commercial availability of 2-chloroadenosine.

### Mechanism of Synthesis

The electron-deficient nature of the C2 position in 2-chloroadenosine facilitates attack by alkoxide ions. The 4-fluorophenyl group is introduced via the side chain alcohol, which is deprotonated to form a strong nucleophile.



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Figure 1: Synthetic workflow for FPEA via nucleophilic displacement. The reaction utilizes a strong base to generate the alkoxide nucleophile.

## Step-by-Step Synthetic Protocol

- Preparation of Nucleophile:
  - In a flame-dried flask under argon, dissolve 2-(4-fluorophenyl)ethanol (3.0 eq) in anhydrous DMF.
  - Add Sodium Hydride (NaH, 60% dispersion in oil, 3.5 eq) portion-wise at 0°C.
  - Stir for 30 minutes at room temperature to ensure complete formation of the sodium alkoxide.
- Coupling Reaction:
  - Add 2-chloroadenosine (1.0 eq) to the reaction mixture.
  - Heat the mixture to 65–80°C. Monitor via TLC (CHCl<sub>3</sub>:MeOH 9:1) or LC-MS.
  - Critical Control Point: Do not exceed 100°C to prevent glycosidic bond cleavage.
- Work-up & Purification:
  - Quench with glacial acetic acid or dilute HCl (pH 7).
  - Evaporate solvent under reduced pressure.
  - Purify via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM).
  - Recrystallize from Ethanol/Water to achieve >98% purity.

## Part 3: Pharmacological Profile & Signaling[2]

FPEA acts as a full agonist at the

receptor. Its biological utility is defined by its ability to stabilize the receptor in its active conformation, facilitating G-protein coupling.

### Receptor Selectivity Data

Receptor Subtype	Affinity ( )	Selectivity Ratio ( )
(High Affinity)	1.4 - 4.2 nM	1
	> 1,500 nM	> 350-fold
	> 5,000 nM	> 1000-fold
	> 10,000 nM	> 2000-fold

Note: Data represents consensus values from radioligand binding studies using rat or human striatal membranes.

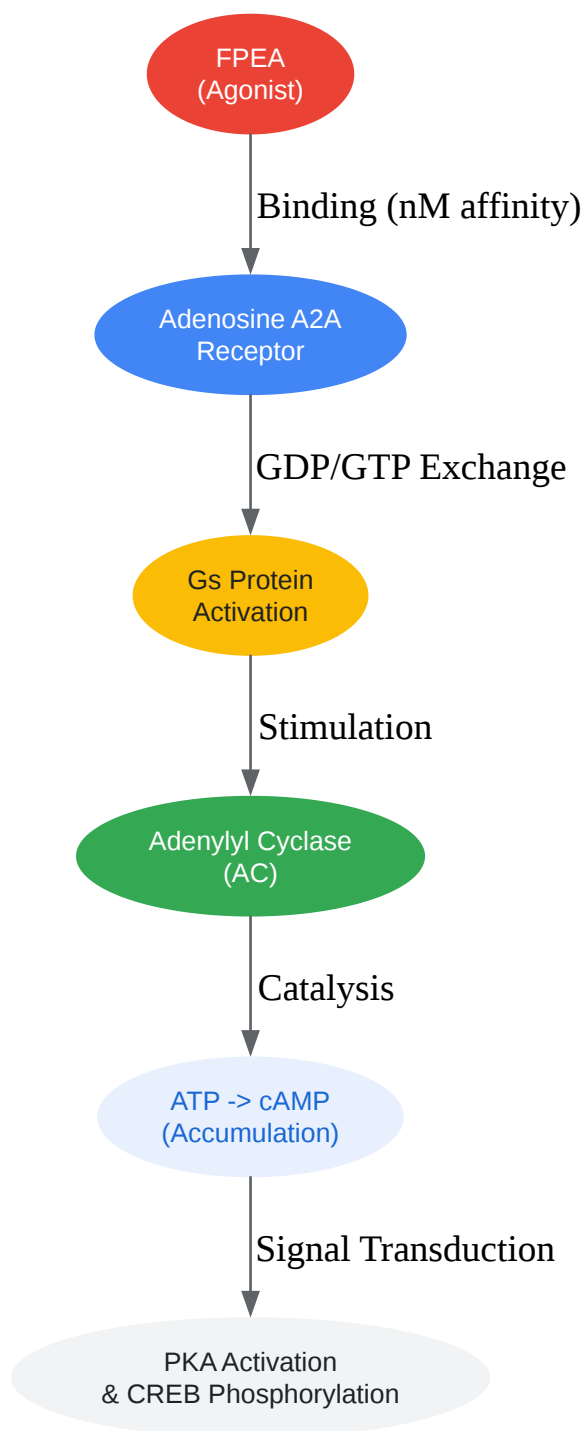
### Mechanism of Action: The

#### -cAMP Cascade

Upon binding, FPEA induces a conformational change in the

receptor, triggering the exchange of GDP for GTP on the

subunit. This activates Adenylyl Cyclase (AC), leading to a surge in intracellular cAMP.[1]



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Figure 2: The canonical Gs-coupled signaling cascade activated by FPEA binding to the A2A receptor.

## Part 4: Validated Experimental Protocols

## Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (

) of a test compound using

FPEA or displacing a standard ligand like

CGS-21680 with FPEA.

- Membrane Prep: Use HEK293 cells stably expressing human receptors or rat striatal membranes. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
- Incubation:
  - Total Binding: Membrane protein (20-50  $\mu$ g) + Radioligand (e.g., 2 nM CGS-21680).
  - Non-Specific Binding (NSB): Add 10  $\mu$ M NECA or 10  $\mu$ M FPEA (unlabeled).
  - Test: Add increasing concentrations of FPEA (to M).
  - Buffer: Tris-HCl (50 mM) + 10 mM + ADA (Adenosine Deaminase, 2 U/mL) to degrade endogenous adenosine.
- Equilibrium: Incubate for 90 minutes at 25°C.
- Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

## Protocol B: Functional cAMP Accumulation Assay

Objective: Verify agonism and measure potency (

).

- Cell Seeding: Plate CHO or HEK293 cells expressing receptors in 96-well plates (50,000 cells/well).
- Pre-treatment: Incubate with phosphodiesterase inhibitor (e.g., Rolipram, 10  $\mu$ M) for 30 mins to prevent cAMP degradation.
- Stimulation: Add FPEA (serial dilutions) and incubate for 15–30 minutes at 37°C.
- Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA-based kit (e.g., HTRF cAMP dynamic 2 kit).
- Validation: Use ZM-241385 (selective antagonist) to block the effect, confirming receptor specificity.

## Part 5: Therapeutic & Research Implications[4][5]

While primarily a research tool, the structural class of FPEA informs drug discovery for:

- Parkinson's Disease:  
receptors are highly expressed in the striatum. While antagonists are therapeutic (e.g., Istradefylline), agonists like FPEA are used to map receptor density changes during disease progression.
- Inflammation:  
activation on immune cells (neutrophils, macrophages) suppresses cytokine release ( ,  
) . FPEA serves as a probe to evaluate the anti-inflammatory potential of modulation in sepsis or ischemia-reperfusion injury models.

- Imaging: The FPEA scaffold has been adapted for PET imaging (using isotopes on the phenyl ring) to visualize neuroinflammation and receptor upregulation in vivo.

## References

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